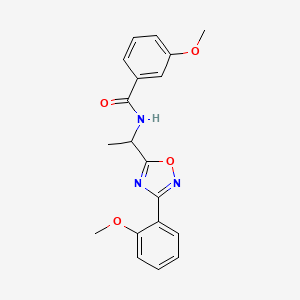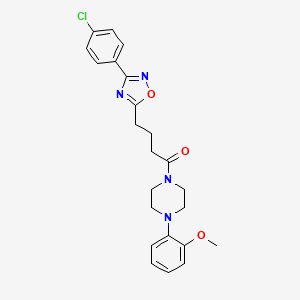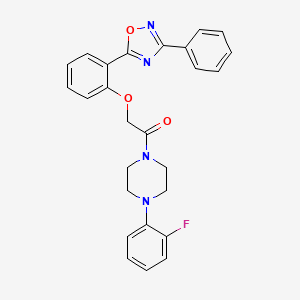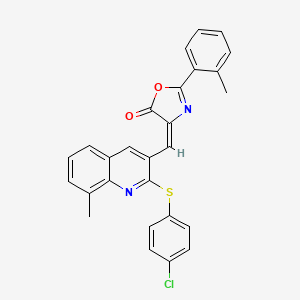
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine and agriculture.
Wirkmechanismus
The mechanism of action of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and neuroinflammation by inhibiting the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and decrease tumor growth. In neurodegenerative disorders, this compound has been found to improve cognitive function, reduce oxidative stress and neuroinflammation, and protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is its versatility in various scientific fields. It has been found to exhibit potent antitumor, anti-inflammatory, and herbicidal properties, making it a potential candidate for drug development and weed control. However, one of the main limitations of this compound is its toxicity. It has been found to exhibit cytotoxicity in various cell lines, making it potentially harmful to normal cells. Therefore, further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide research. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. In agriculture, further studies are needed to determine the optimal concentration and application of this compound for weed control. In addition, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has significant potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step reaction process involving the condensation of 2-methylbenzoyl chloride and pyridine-2-carboxaldehyde with piperidine-4-carbohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been extensively studied for its potential use in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Eigenschaften
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-6-2-3-8-18(15)20(26)24-12-9-16(10-13-24)19(25)23-22-14-17-7-4-5-11-21-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFWJXZITKIKIO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)

